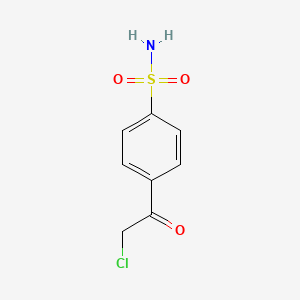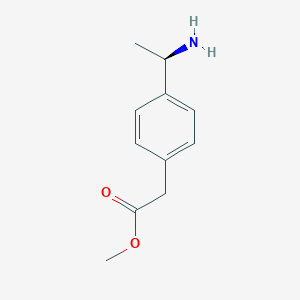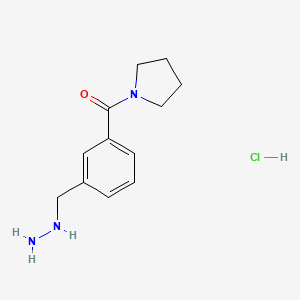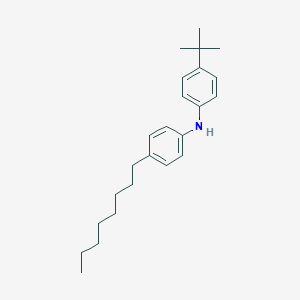
N-(Phenylcarbamoyl)adenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Phenylcarbamoyl)adenosine is a derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes. This compound is characterized by the substitution of a phenylcarbamoyl group at the N6 position of the adenosine molecule. The modification enhances its biological activity and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(Phenylcarbamoyl)adenosine typically involves the reaction of adenosine with phenyl isocyanate. The process can be summarized as follows:
Starting Material: Adenosine.
Reagent: Phenyl isocyanate.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same reagents and conditions as in laboratory settings. Optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, is crucial for industrial scalability.
化学反应分析
Types of Reactions: N-(Phenylcarbamoyl)adenosine undergoes various chemical reactions, including:
Substitution Reactions: The phenylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various N6-substituted adenosine derivatives .
科学研究应用
N-(Phenylcarbamoyl)adenosine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in modulating adenosine receptors, which are involved in various physiological processes.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel pharmaceuticals and biochemical assays
属性
| 33467-20-8 | |
分子式 |
C17H18N6O5 |
分子量 |
386.4 g/mol |
IUPAC 名称 |
1-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-3-phenylurea |
InChI |
InChI=1S/C17H18N6O5/c24-6-10-12(25)13(26)16(28-10)23-8-20-11-14(18-7-19-15(11)23)22-17(27)21-9-4-2-1-3-5-9/h1-5,7-8,10,12-13,16,24-26H,6H2,(H2,18,19,21,22,27)/t10-,12-,13-,16-/m1/s1 |
InChI 键 |
JMJFPUDQRBBFAG-XNIJJKJLSA-N |
手性 SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-Butyl 4-methyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12937539.png)






![Di-tert-butyl 6-methyl-2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate](/img/structure/B12937562.png)
![tert-Butyl 2-amino-3-carbamoyl-4,5,7,8-tetrahydro-6H-thieno[2,3-d]azepine-6-carboxylate](/img/structure/B12937566.png)

